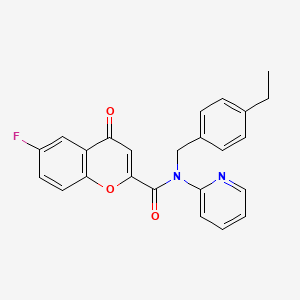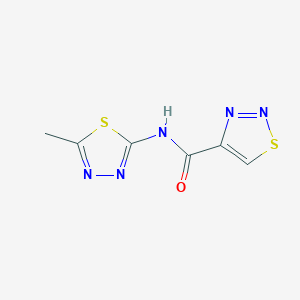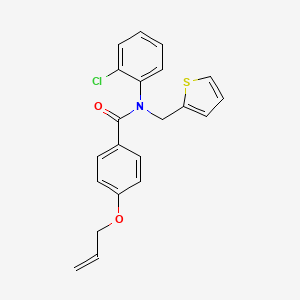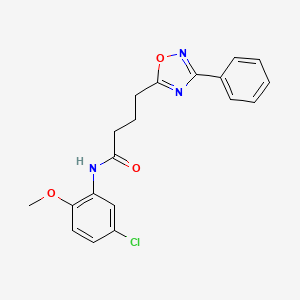![molecular formula C22H21BrFN3O3 B11355456 N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355456.png)
N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEBI:92671 , belongs to the class of tryptamines. Its chemical formula is C18H19BrN2O . This compound features a complex structure with both aromatic and heterocyclic moieties.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes the following key transformations:
Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring.
Fluorination: Incorporation of the fluorine atom at the 2-position of the phenyl ring.
Indole Alkylation: Alkylation of the indole nitrogen with an ethyl group.
Amide Formation: Formation of the carboxamide linkage.
Industrial Production: Unfortunately, information on industrial-scale production methods for this compound is scarce. It may not be produced on a large scale due to its specialized nature.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole moiety.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The bromine atom may participate in substitution reactions.
Bromine (Br2): Used for bromination.
Hydrogenation Catalysts: Employed for reduction reactions.
Acids/Bases: May be used for functional group transformations.
Major Products: The major products depend on the specific reaction conditions. Potential products include reduced forms, substituted derivatives, and intermediates.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties due to its indole and amide moieties. Further research is needed to explore its potential as a drug candidate.
Chemical Biology: Researchers may study its interactions with biological targets.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The precise mechanism of action remains elusive. its structural features suggest possible interactions with receptors or enzymes related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound with other tryptamines, such as serotonin derivatives or related indole-containing molecules.
Feel free to explore more about its properties and applications in scientific literature
Properties
Molecular Formula |
C22H21BrFN3O3 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21BrFN3O3/c1-30-16-3-5-19-17(10-16)13(11-25-19)6-7-27-12-14(8-21(27)28)22(29)26-20-4-2-15(23)9-18(20)24/h2-5,9-11,14,25H,6-8,12H2,1H3,(H,26,29) |
InChI Key |
YZJHUHDASAZFLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B11355383.png)
![2-(4-chlorophenyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11355391.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11355402.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11355410.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11355413.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11355419.png)

![N-(2-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355427.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355436.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11355443.png)



